molecular formula C16H10N4O4 B8197646 4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid

4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid

Cat. No. B8197646
M. Wt: 322.27 g/mol
InChI Key: RYFVKTNONYVZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid is a useful research compound. Its molecular formula is C16H10N4O4 and its molecular weight is 322.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Construction of Metal-Organic Frameworks (MOFs)

    This compound has been explored for its use as a linker in constructing three-dimensional MOFs. The ligand's design facilitates the creation of these frameworks, which have numerous applications in gas storage, separation, and catalysis (Calahorro et al., 2015).

  • Synthesis of Tetrazines and Derivatives

    It is used in synthesizing 1,2,4,5-tetrazines and their derivatives, which are critical in various chemical processes and materials (Rusinov et al., 2006).

  • Potential in Explosives

    A study highlights its potential application in highly energetic and insensitive explosives due to its low sensitivities and excellent detonation properties (Zhang et al., 2020).

  • Role in Neurotransmitter Receptor Study

    This compound, particularly its derivative 3,6-diamino-1,2,4,5-tetrazine, is significant in studying neurotransmitter receptors (Coburn et al., 1993).

  • Supramolecular Materials

    Tetrazine derivatives, including this compound, play a crucial role in supramolecular chemistry, bridging metal centers and exhibiting electron and charge transfer phenomena. This makes them valuable in the development of supramolecular materials (Kaim, 2002).

  • Inhibitory Effect on Plant Growth

    Tetrazine derivatives, including this compound, have shown inhibitory effects on phanerogame germination and plantlet growth (Tam & Quan, 1978).

  • Luminescent Properties

    This compound has been studied for its luminescent properties, which can be applied in various fields, including material science and photonics (Maj et al., 2022).

properties

IUPAC Name

4-[6-(4-carboxyphenyl)-1,2,4,5-tetrazin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4/c21-15(22)11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(8-4-10)16(23)24/h1-8H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFVKTNONYVZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
Reactant of Route 2
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
Reactant of Route 3
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
Reactant of Route 4
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
Reactant of Route 5
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
Reactant of Route 6
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid

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